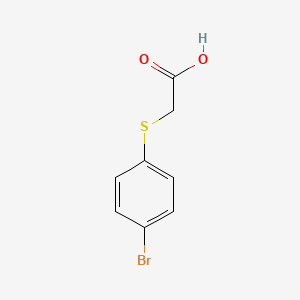

(4-Bromo-phenylsulfanyl)-acetic acid

Overview

Description

The compound "(4-Bromo-phenylsulfanyl)-acetic acid" is a derivative of phenylacetic acid where a bromine atom and a sulfanyl group are attached to the phenyl ring. This structure is related to various compounds that have been synthesized and analyzed in the provided papers, which include bromo-substituted phenyl rings and acetic acid moieties as key structural elements.

Synthesis Analysis

The synthesis of related bromo-substituted compounds involves different chemical strategies. For instance, the compound 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid was prepared through alkaline hydrolysis of its corresponding ethyl ester . Another related compound, 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was synthesized starting from p-bromoaniline . Additionally, Bromo-Substituted 4-biphenyl acetamides derivatives were obtained by condensation of acid chlorides with amines . These methods reflect the versatility in synthesizing bromo-substituted aromatic compounds with potential biocidal applications.

Molecular Structure Analysis

The molecular structures of these compounds have been elucidated using various techniques such as X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of [4-(Methylsulfanyl)Phenyl]Acetic Acid shows two molecules in the asymmetric unit forming a classic O–H···O hydrogen-bonded dimer . Similarly, the 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric strongly O–H···O hydrogen-bonded dimers in the crystal . These structural motifs are significant for the stability and properties of the compounds.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by the presence of the bromo and sulfanyl groups. The bromine atom is an electron-withdrawing group, which can affect the electron density of the phenyl ring and thus its reactivity in further chemical transformations. The sulfanyl group can also participate in chemical reactions, potentially acting as a nucleophile or leaving group depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The presence of strong hydrogen-bonded dimers in the crystal structures suggests high melting points and stability. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents like the methoxy group can influence the acidity of the acetic acid moiety and the overall polarity of the molecule. These properties are essential for understanding the solubility, reactivity, and potential applications of these compounds in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Organic Synthesis Applications :

- Jiang et al. (2002) demonstrated the use of phenylsulfanyl acetylene, similar in structure to (4-Bromo-phenylsulfanyl)-acetic acid, in the synthesis of 3-trifluoromethyl-substituted furans, showcasing its utility in the regio- and stereoselective addition of carbon nucleophiles (Jiang, Zhang, & Xiong, 2002).

- A study by Ogura et al. (1975) involved the synthesis of α-bromophenylacetic acid derivatives, highlighting the versatility of bromophenylacetic acids in chemical synthesis (Ogura, Furukawa, & Tsuchihashi, 1975).

Medicinal Chemistry and Pharmacological Studies :

- Alexiou and Demopoulos (2010) discussed the design and synthesis of substituted benzenesulfonamides, including structures related to (4-Bromo-phenylsulfanyl)-acetic acid, as aldose reductase inhibitors with potential for treating diabetic complications (Alexiou & Demopoulos, 2010).

- Rosca et al. (2020) synthesized novel oxazol-5(4H)-ones by reacting derivatives of (4-Bromo-phenylsulfanyl)-acetic acid, indicating its application in developing compounds with pharmacological potential (Rosca, 2020).

Material Science and Catalysis Research :

- The study by Hu et al. (2020) on the synthesis of a sulfonic acid functionalized metal-organic framework for catalysis included the use of acetic acid derivatives, highlighting the role of such compounds in catalytic applications (Hu, Ma, Sabbaghi, Chen, Chatterjee, & Lam, 2020).

- Sonyanaik et al. (2018) described a green and expeditious method for synthesizing imidazole derivatives using acetic acid functionalized catalysts, showcasing the application of acetic acid derivatives in environmentally friendly chemical processes (Sonyanaik, Ashok, Rambabu, Ravi, Kurumanna, Madhu, & Sakram, 2018).

Safety And Hazards

properties

IUPAC Name |

2-(4-bromophenyl)sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREFBQZGAVWLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275609 | |

| Record name | (4-Bromo-phenylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-phenylsulfanyl)-acetic acid | |

CAS RN |

3406-76-6 | |

| Record name | 2-[(4-Bromophenyl)thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3406-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 67460 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003406766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3406-76-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Bromo-phenylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(4-bromophenyl)sulfanyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

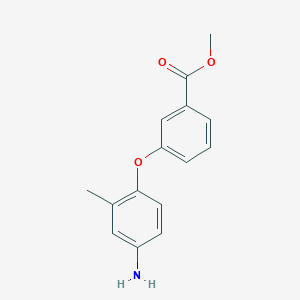

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

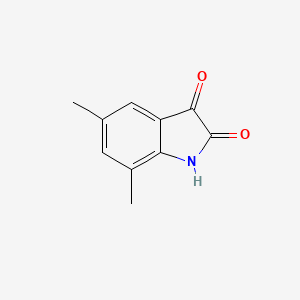

![Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B1329214.png)

![2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol](/img/structure/B1329221.png)

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)